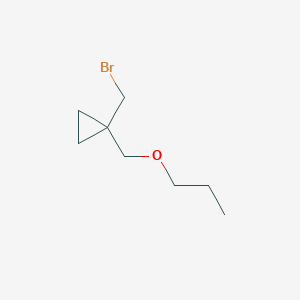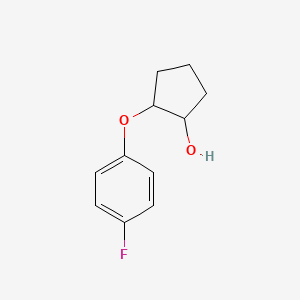
4-(Cyclopropoxymethyl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropoxymethyl)-3-methoxyaniline is an organic compound characterized by the presence of a cyclopropyl group attached to a methoxyaniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropoxymethyl)-3-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of 3-methoxyaniline with a cyclopropyl halide (such as cyclopropyl bromide) in the presence of a base like sodium hydride.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropoxymethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopropoxymethyl)-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropoxymethyl)-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropoxymethyl)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
4-(Cyclopropoxymethyl)-3-methoxyphenol: Similar structure but with a hydroxyl group instead of an amine.
4-(Cyclopropoxymethyl)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
4-(Cyclopropoxymethyl)-3-methoxyaniline is unique due to the presence of both a cyclopropyl group and a methoxyaniline structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-(cyclopropyloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-11-6-9(12)3-2-8(11)7-14-10-4-5-10/h2-3,6,10H,4-5,7,12H2,1H3 |
Clave InChI |
JEVNXISWXOTUHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N)COC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)


![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)




![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)

